5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized in 2007 by Abbott Laboratories as a potential treatment for chronic pain and epilepsy. The purpose of
Mécanisme D'action
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals and epileptic discharges.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have effects on cardiovascular function, including a decrease in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its selectivity for T-type calcium channels, which allows for more targeted manipulation of neuronal excitability compared to non-selective calcium channel blockers. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the long-term effects of this compound on neuronal function and to assess its safety and tolerability in humans.
Applications De Recherche Scientifique
5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in chronic pain and epilepsy. In preclinical studies, this compound has been shown to have antinociceptive effects in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
Propriétés
IUPAC Name |
5-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)6-12-8-13(20-22-12)14(21)19-11-5-3-4-10(7-11)15(16,17)18/h3-5,7-9H,6H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMZKZTESMWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.